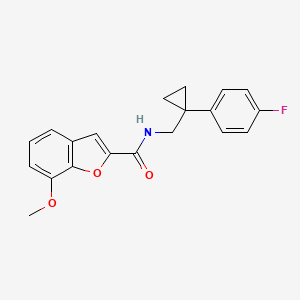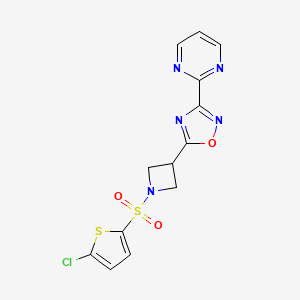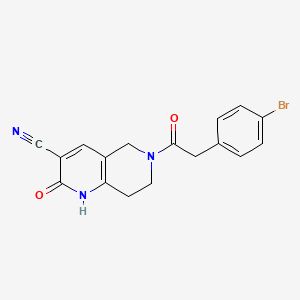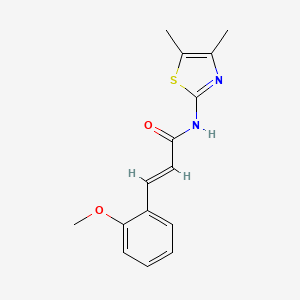
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide, also known as MTT, is a yellow water-soluble tetrazolium dye that is widely used in scientific research. MTT is a commonly used reagent for measuring cell viability and proliferation in a variety of cell types. In
Applications De Recherche Scientifique
Corrosion Inhibition in Copper :
- Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds showed potential as mixed-type inhibitors, reducing the value of double-layer capacitance and demonstrating high efficiencies in corrosion prevention (Abu-Rayyan et al., 2022).
Cytotoxicity and Antitumor Activity :
- Synthesized acrylamide derivatives, including those similar to (E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide, have been evaluated for cytotoxic activity against cancer cells like Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Studies have also investigated acrylamide's cytotoxic effects on human colon adenocarcinoma cell line Caco-2, indicating its pro-oxidative effects leading to apoptotic cell death (Nowak et al., 2020).
Synthesis and Characterization for Biological Applications :
- Research on synthesizing and characterizing acrylamide derivatives for biological applications, including their interaction with proteins like bovine serum albumin, has been conducted. Such studies are crucial in understanding the molecular interactions and potential therapeutic applications of these compounds (Meng et al., 2012).
Use in Tissue Engineering and Drug Development :
- Acrylamide derivatives have been incorporated into polymeric materials for tissue engineering applications. For example, thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds have been developed for potential use in tissue regeneration (Galperin, Long, & Ratner, 2010).
- The synthesis of acrylamide derivatives has also been explored for the development of new drug candidates, particularly as inhibitors in disease treatment (Okazaki et al., 1998).
Photodynamic Therapy in Cancer Treatment :
- Certain acrylamide derivatives are being researched for their potential in photodynamic therapy, a treatment method for cancer that involves light-sensitive compounds (Pişkin, Canpolat, & Öztürk, 2020).
Propriétés
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-11(2)20-15(16-10)17-14(18)9-8-12-6-4-5-7-13(12)19-3/h4-9H,1-3H3,(H,16,17,18)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYUZXRWZAVTQ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)
![N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2405411.png)
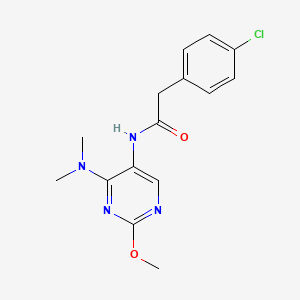
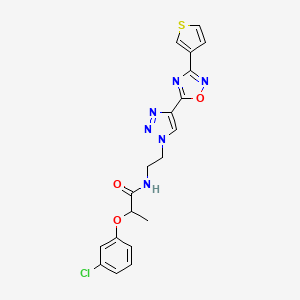
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)
![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
